molecular formula C19H32O2 B12412525 5|A-Androstan-3|A,17|A-diol-d3

5|A-Androstan-3|A,17|A-diol-d3

Cat. No.: B12412525
M. Wt: 295.5 g/mol
InChI Key: CBMYJHIOYJEBSB-MSKBEDTQSA-N
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Description

5α-Androstan-3α,17α-diol-d3 is a deuterated form of 5α-androstane-3α,17β-diol, a metabolite of testosterone. This compound is a steroid hormone that plays a significant role in various biological processes, including the regulation of androgenic and estrogenic activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5α-androstan-3α,17α-diol-d3 typically involves the deuteration of 5α-androstane-3α,17β-diol. The process includes the following steps:

Industrial Production Methods

Industrial production of 5α-androstan-3α,17α-diol-d3 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

5α-Androstan-3α,17α-diol-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5α-Androstan-3α,17α-diol-d3 has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the study of steroid metabolism and deuterium-labeled compounds.

    Biology: Investigated for its role in androgen and estrogen receptor signaling pathways.

    Medicine: Studied for its potential therapeutic effects in conditions related to hormone imbalances, such as prostate cancer and osteoporosis.

    Industry: Utilized in the development of pharmaceuticals and as a tracer in metabolic studies.

Mechanism of Action

The mechanism of action of 5α-androstan-3α,17α-diol-d3 involves its interaction with androgen and estrogen receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. It has been shown to regulate the growth of the prostate gland through an estrogen receptor-mediated pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5α-Androstan-3α,17α-diol-d3 is unique due to its deuterium labeling, which makes it valuable in research applications requiring stable isotopes. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in metabolic studies .

Properties

Molecular Formula

C19H32O2

Molecular Weight

295.5 g/mol

IUPAC Name

(3R,5R,8R,9S,10S,13S,14S,17S)-16,16,17-trideuterio-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,17+,18+,19+/m1/s1/i6D2,17D

InChI Key

CBMYJHIOYJEBSB-MSKBEDTQSA-N

Isomeric SMILES

[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O

Origin of Product

United States

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